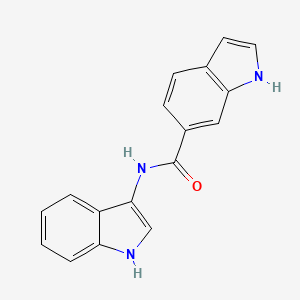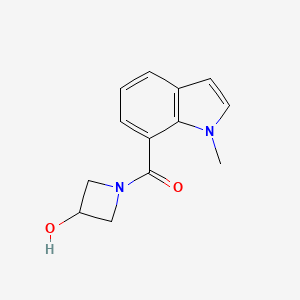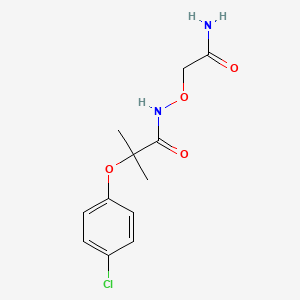![molecular formula C10H10Cl2N2O4 B6642037 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DAAOA and is a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).
作用機序
The mechanism of action of 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It may also modulate the expression of certain genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that DAAOA has various biochemical and physiological effects, such as:
1. Inhibition of cancer cell growth: DAAOA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: DAAOA has been reported to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
3. Immunomodulation: DAAOA has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide in lab experiments include its high purity and yield, as well as its potential applications in various research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to elucidate its mechanism of action.
将来の方向性
There are several future directions for the research on 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide, such as:
1. Investigating its potential as an anticancer agent: Further studies are needed to determine the efficacy and safety of DAAOA as an anticancer agent.
2. Elucidating its mechanism of action: Further studies are needed to elucidate the mechanism of action of DAAOA, which will help in the development of new therapies for various diseases.
3. Developing novel derivatives: The synthesis of novel derivatives of DAAOA may lead to the discovery of compounds with improved pharmacological properties.
Conclusion:
This compound is a chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anticancer agent, neuroprotective agent, and immunomodulator. Further studies are needed to elucidate its mechanism of action and to develop novel derivatives with improved pharmacological properties.
合成法
The synthesis of 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide involves the reaction of 2,5-dichlorophenoxyacetic acid with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain this compound. This method has been reported to have a high yield and purity of the final product.
科学的研究の応用
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide has been extensively studied for its potential applications in various scientific research fields. Some of the areas where this compound has been investigated include:
1. Cancer Research: DAAOA has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.
2. Neuroprotection: Studies have shown that DAAOA has neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
3. Immunomodulation: DAAOA has been reported to modulate the immune response in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
2-[[2-(2,5-dichlorophenoxy)acetyl]amino]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O4/c11-6-1-2-7(12)8(3-6)17-5-10(16)14-18-4-9(13)15/h1-3H,4-5H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLNUIMRVHZJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NOCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)

![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)




![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)
